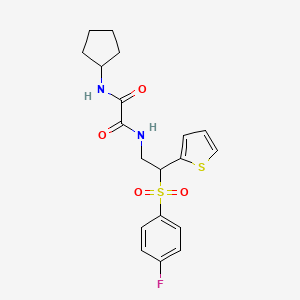
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Interaction Studies
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its analogues have been studied for their molecular interactions with cannabinoid receptors. For instance, J. Shim and colleagues (2002) explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, employing methods like AM1 molecular orbital method, conformational analysis, and 3D-quantitative structure-activity relationship (QSAR) models. This research offers insights into the structural requirements and molecular dynamics for receptor binding, which are crucial for developing specific receptor antagonists (Shim et al., 2002).
Anticancer and Antimicrobial Potential
Compounds structurally related to N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, Kanubhai D. Katariya and colleagues (2021) conducted a study on novel biologically potent heterocyclic compounds, revealing the anticancer activity of certain derivatives. This research contributes to the ongoing exploration of new therapeutic agents in the fight against cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).
Interaction with Dopamine Receptors
Research has also been conducted on the interaction of similar compounds with human dopamine receptors. M. Rowley and colleagues (1997) identified a compound with moderate affinity for the human dopamine D4 receptor. This study is significant for understanding the molecular basis of compounds that might impact neurological functions and disorders (Rowley et al., 1997).
Novel Synthetic Approaches
V. Mamedov and colleagues (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from certain precursors. This research provides new methodologies for synthesizing compounds with potential biological activities (Mamedov et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the pathogen, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
Given its potential anti-tubercular activity, it’s likely that it leads to the death or growth inhibition of mycobacterium tuberculosis .
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-16-3-1-2-4-17(16)23-19(26)18(25)22-13-14-7-11-24(12-8-14)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBGHQGCTMSUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

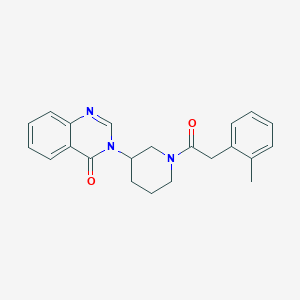
![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)
![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
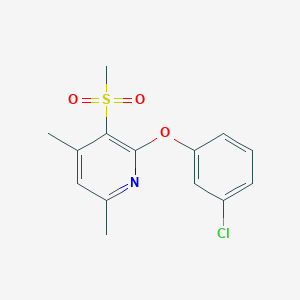
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)
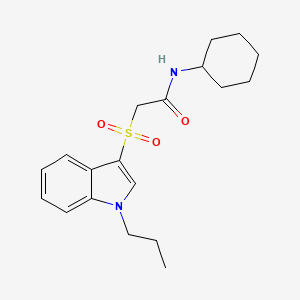
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)
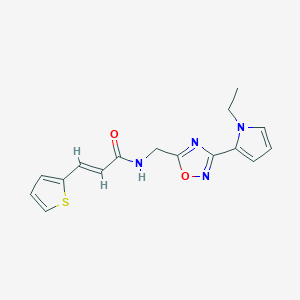
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)

